N-(3-morpholinopropyl)pyrimidin-2-amine
Description
Contextualization within Pyrimidine (B1678525) Derivative Chemistry
The pyrimidine ring is a fundamental heterocyclic structure that forms the basis for a vast array of biologically active compounds. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the building blocks of life. ijpsjournal.com
The pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. ijpsjournal.com This versatility has led to the development of numerous pyrimidine-containing drugs with a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. A notable class of pyrimidine-based drugs are protein kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org The 2-aminopyrimidine (B69317) moiety, in particular, is a common structural subunit in many synthetic compounds with important biological activities and is considered a drug-like scaffold. ijpsjournal.combrieflands.com
The morpholine (B109124) ring is another key pharmacophore frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govnih.gov Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability. nih.govbenthamdirect.com The morpholine moiety is a versatile building block that can be readily introduced into molecules and is found in numerous approved and experimental drugs. nih.gov Its ability to modulate the pharmacokinetic properties of a compound makes it a fundamental component in the design of new therapeutic leads. benthamdirect.com
N-(3-morpholinopropyl)pyrimidin-2-amine shares structural similarities with several known bioactive compounds, particularly kinase inhibitors. The pyrimidin-2-amine core is a key feature in many inhibitors of enzymes like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov The morpholine group is also a common substituent in kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to improved potency and selectivity. nih.gov For instance, the replacement of a piperazine ring with a morpholine ring in certain kinase inhibitors has been shown to result in less potent EGFR inhibitors, highlighting the specific role of the morpholine moiety in ligand-target interactions. nih.gov
Below is an interactive table of bioactive compounds structurally related to this compound.
| Compound Name | Core Structure | Key Substituent(s) | Therapeutic Area |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | - | Oncology (BTK inhibitor) nih.gov |
| Gefitinib | Quinazoline (B50416) | Morpholine-containing side chain | Oncology (EGFR inhibitor) |
| ZSTK474 | 1,3,5-triazine | Two morpholine groups | Oncology (PI3K inhibitor) nih.gov |
| Imatinib | 2-phenylaminopyrimidine | Piperazine | Oncology (Tyrosine kinase inhibitor) |
Historical Overview of Relevant Pyrimidine and Morpholine Research Initiatives
The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org The discovery of the pyrimidine bases in nucleic acids in the early 20th century solidified the importance of this heterocyclic system in biochemistry and medicinal chemistry. tezu.ernet.in
The morpholine ring, while known for a longer period, gained significant attention in medicinal chemistry in the mid-20th century. Its incorporation into drug molecules was driven by the need to improve their pharmacological properties. nih.gov The development of morpholine as a "privileged pharmacophore" has been a gradual process, with an increasing number of drugs and clinical candidates featuring this moiety over the past few decades. nih.govbenthamdirect.com Research has demonstrated that the morpholine ring can significantly enhance the potency and provide desirable drug-like properties to a wide range of bioactive molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-12-11(13-4-1)14-5-2-6-15-7-9-16-10-8-15/h1,3-4H,2,5-10H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZABQESVRDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 3 Morpholinopropyl Pyrimidin 2 Amine and Its Analogs
Established Synthetic Pathways for Pyrimidine (B1678525) Amination
The introduction of an amino group at the C2-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. Several robust methods have been developed for this transformation, primarily involving the reaction of a pyrimidine precursor with an appropriate amine.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the amination of pyrimidines. nih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyrimidine ring by an amine nucleophile. The reactivity of halopyrimidines in SNAr reactions is significantly higher than that of corresponding benzene (B151609) halides due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. mdpi.com
For the synthesis of N-(3-morpholinopropyl)pyrimidin-2-amine, a common approach is the reaction of 2-chloropyrimidine (B141910) with 3-morpholinopropan-1-amine. The reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov The choice of solvent and base can influence the reaction rate and yield. The general scheme for this reaction is as follows:
Scheme 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound
The efficiency of the SNAr reaction can be influenced by the nature of substituents on the pyrimidine ring. Electron-withdrawing groups can further activate the ring towards nucleophilic attack, while electron-donating groups may have the opposite effect. A variety of substituted 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines, demonstrating the versatility of this method. researchgate.net
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been adapted for the synthesis of substituted pyrimidines. mdpi.comrsc.org This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine with a boronic acid or its ester. While typically used for C-C bond formation, variations of this methodology can be employed to indirectly form C-N bonds.
For instance, a pyrimidine ring can be functionalized with an aryl or heteroaryl group via Suzuki coupling, and subsequent chemical transformations on this substituent can lead to the desired amino functionality. The reaction of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been investigated, showing a regioselective preference for substitution at the C4-position. mdpi.comnih.gov This regioselectivity is attributed to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com
The general conditions for a Suzuki coupling reaction on a pyrimidine core involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., K3PO4), and a suitable solvent system (e.g., 1,4-dioxane). semanticscholar.org The reaction can often be accelerated using microwave irradiation. mdpi.comrsc.org
Below is a table summarizing typical conditions for Suzuki coupling on dichloropyrimidines:
| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield | Ref |
| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Reflux | 12 h | Good | semanticscholar.org |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 °C | 15 min (MW) | Good to Excellent | mdpi.com |
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates, offering significant advantages in terms of scope and functional group tolerance over traditional methods. wikipedia.org
In the context of synthesizing N-substituted pyrimidin-2-amines, the Buchwald-Hartwig amination provides a direct and efficient route. The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction and several generations of increasingly effective ligands have been developed. wikipedia.org
For the synthesis of N-arylpyrimidin-2-amine derivatives, optimized Buchwald-Hartwig conditions have been reported using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. mdpi.com This methodology has been successfully applied to the coupling of various amines with 2-bromopyridines, highlighting its utility for heteroaromatic substrates. researchgate.netnih.gov
Key components of the Buchwald-Hartwig amination are summarized in the table below:
| Component | Examples | Role |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 | Catalyst precursor |
| Ligand | Xantphos, BINAP, dppf, BrettPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates reductive elimination |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Synthesis of the 3-Morpholinopropyl Side Chain
The 3-morpholinopropylamine side chain is a key component of the target molecule. Its synthesis is typically achieved through a two-step process starting from morpholine (B109124) and acrylonitrile. google.com
The first step is a Michael addition of morpholine to acrylonitrile, which proceeds readily to form 3-morpholinopropanenitrile. This reaction is often carried out without a solvent or in a protic solvent.
In the second step, the nitrile group of 3-morpholinopropanenitrile is reduced to a primary amine to yield 3-morpholinopropan-1-amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A method using sodium borohydride (B1222165) and anhydrous nickel(II) chloride in tert-butanol (B103910) has also been reported. chemicalbook.com
Scheme 2: Synthesis of 3-Morpholinopropan-1-amine
Multi-Step Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is inherently a multi-step process that combines the formation of the pyrimidine core with the introduction of the desired side chain. ijpsjournal.com A common and straightforward strategy involves the nucleophilic aromatic substitution of a suitably activated pyrimidine precursor with the pre-synthesized 3-morpholinopropan-1-amine.
An exemplary synthetic route would be:
Synthesis of the Pyrimidine Precursor: This could involve the preparation of a 2-halopyrimidine, such as 2-chloropyrimidine, which serves as the electrophile in the subsequent amination step.
Synthesis of the Amine Side Chain: As detailed in section 2.2, 3-morpholinopropan-1-amine is prepared from morpholine and acrylonitrile.
Coupling Reaction: The final step involves the reaction of the 2-halopyrimidine with 3-morpholinopropan-1-amine, typically via an SNAr reaction, to afford the target compound.
This modular approach allows for the synthesis of a wide array of derivatives by simply varying the substituents on the pyrimidine ring or by using different amine side chains. For example, a library of amine-linked 2,4,6-trisubstituted pyrimidines was constructed by reacting freshly prepared brominated pyrimidine intermediates with various amines. acs.org Similarly, a series of 2-aminopyrimidine (B69317) derivatives were synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. mdpi.comnih.gov
Advanced Synthetic Techniques in Pyrimidine Chemistry (e.g., microwave assistance)
To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques are increasingly being applied to pyrimidine chemistry. Microwave-assisted synthesis has emerged as a particularly effective tool in this regard. nanobioletters.combohrium.comnih.gov
Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nanobioletters.com This is attributed to the efficient and uniform heating of the reaction mixture. For example, the synthesis of 2-anilinopyrimidines via the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline (B41778) derivatives was shown to be more efficient under microwave conditions compared to conventional heating. researchgate.net
The application of microwave technology has been reported for various steps in the synthesis of aminopyrimidines, including the initial formation of the pyrimidine ring and subsequent substitution reactions. nanobioletters.combohrium.com For instance, the synthesis of aminopyrimidine scaffolds has been achieved through a microwave-assisted, three-step, one-pot procedure. nanobioletters.combohrium.com This eco-friendly method has been used to generate libraries of compounds for biological screening. nanobioletters.combohrium.com
The benefits of microwave-assisted synthesis in pyrimidine chemistry are summarized below:
| Feature | Description |
| Reduced Reaction Times | Reactions can often be completed in minutes rather than hours. mdpi.com |
| Improved Yields | Higher product yields are frequently observed. nanobioletters.combohrium.com |
| Enhanced Purity | Cleaner reaction profiles with fewer byproducts can be obtained. |
| Energy Efficiency | Localized heating of the reaction mixture is more energy-efficient than conventional heating. |
| "Green" Chemistry | Aligns with the principles of sustainable chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. nanobioletters.combohrium.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Morpholinopropyl Pyrimidin 2 Amine Derivatives
Systematic Modification of the Pyrimidine (B1678525) Ring
Modifications to the pyrimidine ring are a primary strategy for optimizing the biological activity, selectivity, and physicochemical properties of N-(3-morpholinopropyl)pyrimidin-2-amine derivatives. These changes can be broadly categorized into direct substitution on the ring and fusion with other heterocyclic systems.
Substituent Effects on Pyrimidine C2, C4, C5, C6 Positions
The electronic and steric properties of substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring profoundly influence the compound's interaction with biological targets. nih.govnih.gov While the parent compound features an amino group at C2, further substitutions on this amine or at other positions are key to refining activity.
Research on various pyrimidine-based scaffolds has established several general principles. For instance, the introduction of electron-releasing groups on the pyrimidine ring can enhance anti-inflammatory activity. nih.gov Conversely, in other contexts, such as antitumor agents, the presence of electron-withdrawing groups can be beneficial. In a series of thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (e.g., Cl, F, Br) on an attached phenyl ring displayed superior antitumor activity compared to those with electron-donating groups (e.g., OCH₃, H). mdpi.com
The C4 position is frequently modified. In N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions at this position are critical for inhibitory potency against specific enzymes. nih.gov Similarly, modifications at the C5 and C6 positions can impact activity. For example, in some 2,4,5-trisubstituted pyrimidines, a bromine atom at the C5 position was found to be a key feature for selective kinase inhibition. mdpi.com The introduction of bulky or aryl groups at C6 has also been explored, leading to compounds with dual inhibitory functions. nih.gov
| Position | Type of Substituent | General Effect on Activity | Reference |
| C2 | Varied Amino Groups | Modulates target-specific interactions and potency. | nih.gov |
| C4 | Electron-Withdrawing Groups | Often enhances antitumor activity in related systems. | mdpi.com |
| C5 | Halogens (e.g., Bromo) | Can confer selectivity for certain kinase targets. | mdpi.com |
| C6 | Bulky/Aryl Groups | May introduce additional inhibitory activities. | nih.gov |
| General | Electron-Releasing Groups | Can increase anti-inflammatory effects. | nih.gov |
Heterocyclic Ring Fusions (e.g., thienopyrimidines, pyrazolopyrimidines, furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines)
Fusing the pyrimidine ring with other heterocyclic systems creates rigid, planar scaffolds that can present substituents in distinct spatial orientations, leading to novel biological activities and improved target selectivity.
Thienopyrimidines: This class of compounds, where a thiophene (B33073) ring is fused to the pyrimidine, has shown significant potential. SAR studies on 4-amino substituted thieno[2,3-d]pyrimidine (B153573) derivatives revealed that long aminoalkyl chains were crucial for potent activity against Mycobacterium tuberculosis. nih.gov In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which are structurally related, the presence of electron-withdrawing groups on a C2-pyrazoline substituent was found to be beneficial for cytotoxicity. mdpi.com This indicates that the electronic properties of substituents on the fused scaffold are a key determinant of activity.
Pyrazolopyrimidines: The fusion of pyrazole (B372694) and pyrimidine rings yields scaffolds that are prominent in kinase inhibitor design. researchgate.net SAR studies have provided detailed insights; for instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives designed as Tropomyosin Receptor Kinase (Trk) inhibitors, compounds with a two-carbon side chain exhibited significantly higher activity than those with a three-carbon linker. mdpi.com Furthermore, the presence of a carboxamide group at the C3 position was found to enhance Trk inhibition. mdpi.com For a series of pyrazolo[3,4-d]pyrimidines designed as sigma-1 receptor ligands, SAR analysis showed that high lipophilicity on substituents at opposite ends of the scaffold was required for potent activity. nih.gov
Furo[2,3-d]pyrimidines: These fused systems are bioisosteres of purines and have been investigated extensively. researchgate.net In the development of VEGFR-2 inhibitors, novel furo[2,3-d]pyrimidine (B11772683) derivatives demonstrated potent, nanomolar-level inhibition. nih.gov A separate study focusing on PI3K/AKT dual inhibitors also identified potent anticancer agents based on the furo[2,3-d]pyrimidine scaffold, highlighting its utility in oncology research. rsc.org The specific substitution patterns on the furan (B31954) and pyrimidine portions of the scaffold were critical for achieving high potency.
Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these scaffolds are present in numerous kinase inhibitors. researchgate.net The N7 position allows for modifications that can extend into solvent-exposed regions of ATP-binding sites. nih.gov In a study on Toll-Like Receptor 9 (TLR9) antagonists, dihydropyrrolo[2,3-d]pyrimidine derivatives were explored. nih.gov The SAR of the side chains at the C4 and C7 positions was investigated, revealing that the basicity of the terminal amino group on the side chain was a crucial factor for high antagonistic activity. Notably, morpholine-containing side chains were found to be more favorable than pyrrolidine-containing ones, leading to compounds with improved properties. nih.gov
| Fused Heterocycle | Key SAR Findings | Target Class Example | Reference |
| Thienopyrimidine | Long aminoalkyl chains at C4 enhance activity. | Anti-infective (QcrB) | nih.gov |
| Pyrazolopyrimidine | Linker length (2-carbon > 3-carbon); lipophilic groups. | Kinase (Trk), CNS (Sigma-1) | mdpi.comnih.gov |
| Furo[2,3-d]pyrimidine | Specific substitutions lead to potent nanomolar inhibition. | Kinase (VEGFR-2, PI3K) | nih.govrsc.org |
| Pyrrolo[2,3-d]pyrimidine | Basicity of terminal amine is critical; morpholine (B109124) is favorable. | Immune (TLR9), Kinase | nih.govnih.gov |
Exploration of the N-(3-morpholinopropyl) Side Chain Modifications
The N-(3-morpholinopropyl) side chain is integral to the activity of many pyrimidine derivatives, contributing to target binding and influencing physicochemical properties such as solubility and metabolic stability. e3s-conferences.orgresearchgate.net
Alterations within the Propyl Linker
The three-carbon propyl linker provides a specific spatial distance and flexibility between the pyrimidine core and the terminal morpholine ring. Altering this linker can significantly impact biological activity. In one study on pyrazolopyrimidine derivatives, a direct comparison showed that compounds with a two-carbon (ethyl) side chain were significantly more active than their three-carbon (propyl) counterparts. mdpi.com In a different chemical series, a study involving the replacement of a propyl linker with various other alkyl linkers found that this modification alone did not have a major impact on potency. nih.gov However, when combined with other isosteric replacements in the molecule, substantial improvements in anti-proliferative activity were observed. nih.govresearchgate.net This suggests that while the linker length is an important parameter, its optimal length and nature are context-dependent and interact with other structural features of the molecule.
Substitutions and Isosteric Replacements on the Morpholine Ring
The morpholine ring itself is considered a privileged structure in medicinal chemistry, often improving aqueous solubility and metabolic stability. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement. researchgate.net Modifications to the morpholine ring can further refine a compound's properties. For example, SAR studies have shown that introducing alkyl substitutions at the C3 position of the morpholine ring can lead to an increase in anticancer activity. researchgate.net
Isosteric replacement of the morpholine ring is another common strategy. In the development of NAPE-PLD inhibitors, exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory activity by tenfold. researchgate.net This highlights that while morpholine is often a favorable group, other cyclic amines can sometimes offer superior potency or properties.
Impact of Terminal Amine Functionality
Replacing the entire morpholine moiety with other terminal amine functionalities is a key step in exploring the SAR of the side chain. The choice of the terminal amine affects basicity, lipophilicity, and steric profile, all of which can influence target binding and pharmacokinetics.
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature of the substituents on the pyrimidine ring. Both the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in the molecule's interaction with its biological target.
Research into a series of novel pyrimidin-2-amine derivatives as potential inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy, provides insightful SAR data. acs.org In these studies, the core structure features the N-(3-morpholinopropyl) group, which is hypothesized to extend into the solvent-accessible region of the kinase's active site. Modifications were primarily focused on the substituent attached to the pyrimidine ring, which is designed to occupy a hydrophobic pocket adjacent to the DFG motif of the kinase. acs.org
Initial explorations involved replacing a complex substituent with various aromatic rings. acs.org A simple, unsubstituted phenyl group at this position (Compound 3b) demonstrated moderate inhibitory activity against PLK4. acs.org To probe the electronic effects, halogen atoms (F, Cl, Br) were introduced onto this phenyl ring. However, these substitutions did not lead to an improvement in inhibitory activity. acs.org
A significant breakthrough in potency was achieved by introducing substituents capable of acting as hydrogen bond donors. This strategic addition was intended to form a stronger interaction within the hydrophobic cavity of the kinase. acs.org For instance, the introduction of an amino group on the phenyl ring led to a notable increase in PLK4 inhibitory activity. acs.org This suggests that the electronic nature of the substituent, specifically its ability to participate in hydrogen bonding, is a critical determinant of biological activity for this class of compounds.
| Compound | Substituent on Pyrimidine Ring | PLK4 IC50 (μM) |
|---|---|---|
| 3b | Phenyl | 0.0312 |
| 3r | 4-Aminophenylthio | 0.0174 |
| 8h | 4-((2-aminoethyl)amino)phenylthio | 0.0067 |
Development of Fragment-Like Cores for Enhanced Ligand Efficiency
In modern drug discovery, the concept of ligand efficiency (LE) has become a critical metric for optimizing lead compounds. LE is a measure of the binding energy per heavy atom of a molecule, providing an indication of how efficiently a compound binds to its target. The development of fragment-like cores is a strategy employed to maximize LE, ensuring that potency is not achieved simply by increasing molecular size and lipophilicity, which can often lead to poor pharmacokinetic properties.
The development of potent this compound derivatives has incorporated principles related to enhancing ligand efficiency. The initial design of these molecules can be viewed as a scaffold-hopping strategy, which is conceptually related to fragment-based drug design. acs.org In this approach, a known inhibitor's core structure (scaffold) is replaced with a different, often smaller and more "fragment-like," core that retains the key binding interactions. The pyrimidin-2-amine core itself serves as an efficient, fragment-like anchor that can form key interactions with the hinge region of a kinase. acs.org
The optimization of these pyrimidin-2-amine derivatives into potent PLK4 inhibitors involved a systematic exploration of substituents to improve binding affinity while maintaining favorable physicochemical properties. The calculation of drug-like properties, including LE, was a component of this optimization process. For the highly potent derivative, compound 8h, the LE value was noted to be greater than 0.3, which is a generally accepted threshold for a promising lead compound. acs.org This indicates that the potency of this compound is derived from efficient binding interactions rather than just an increase in molecular mass.
The strategy of introducing different chain-linked hydrophilic fragments can also be seen as a method of "fragment growing" or "linking," common in fragment-based design. acs.org Starting with the core fragment (the substituted pyrimidin-2-amine), additional chemical fragments (the hydrophilic chains) are added to pick up further favorable interactions with the target protein, thereby increasing potency and improving properties like solubility. This iterative process of modifying the core and its substituents with a focus on metrics like LE is central to developing high-quality drug candidates from fragment-like starting points.
| Compound | PLK4 IC50 (μM) | Calculated Ligand Efficiency (LE) |
|---|---|---|
| 8h | 0.0067 | > 0.3 |
Cellular and Biochemical Pathway Analysis of N 3 Morpholinopropyl Pyrimidin 2 Amine Analogs
Effects on Cell Proliferation and Viability
Analogs of N-(3-morpholinopropyl)pyrimidin-2-amine have demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory percentage (GI%), with lower values indicating higher potency.
Several studies have highlighted the cytotoxic effects of pyrimidine (B1678525) derivatives. For instance, a series of novel pyrimidopyrimidine analogs were synthesized and evaluated for their in vitro cytotoxic activity against human colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Notably, compounds 3b , 10b , and 10c from this series showed high cytotoxic activity, with IC50 values comparable to the standard chemotherapy drug, doxorubicin. nih.gov
In another study, pyrimidin-2-amine derivatives were developed as inhibitors of Polo-like kinase 4 (PLK4). Compounds 3x , 8h , and 8i displayed significant antiproliferative activity against MCF-7, MDA-MB-231, and BT474 breast cancer cell lines, with potency similar to the known PLK4 inhibitor, centrinone. nih.gov Similarly, a 2-naphthamide derivative, Compound 3e , which incorporates a morpholinopropyl group, exhibited a strong antiproliferative effect against leukemia, lung, and central nervous system cancer cell lines. researchgate.net Its activity against the CCRF-CEM leukemia cell line was particularly noteworthy, with an IC50 value of 1.569 µM. researchgate.net
Furthermore, hybrid molecules incorporating the pyrimidine scaffold have also been explored. A series of pyrimidine-curcumin analogs were tested for their ability to reduce cell viability in prostate (LNCaP and PC3) and colorectal (HT29 and HCT116) cancer cells. mdpi.com Among these, compounds PY1 and PY3 showed the most promising results, with PY1 demonstrating similar anti-proliferative activity in both androgen-sensitive and androgen-insensitive prostate cancer cells. mdpi.com
| Compound | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound 8h | MCF-7 (Breast) | IC50: 2x higher than centrinone | nih.gov |
| Compound 8h | MDA-MB-231 (Breast) | IC50: 4x higher than centrinone | nih.gov |
| Compound 3e | CCRF-CEM (Leukemia) | IC50: 1.569 ± 0.06 µM | researchgate.net |
| PY1 | LNCaP (Prostate) | GI50: ~24 µM | mdpi.com |
| PY1 | PC3 (Prostate) | GI50: ~24 µM | mdpi.com |
| PY3 | HT29 (Colorectal) | IG50: 19.7 µM | mdpi.com |
| Compound 10c | HCT-116, MCF-7, HEPG-2 | IC50 values close to doxorubicin | nih.gov |
Induction of Cell Cycle Arrest
A key mechanism through which pyrimidine analogs exert their anti-proliferative effects is by disrupting the normal progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By causing an arrest at specific checkpoints (G1, S, or G2/M phase), these compounds can prevent cancer cells from dividing and proliferating.
Flow cytometry analysis has been a crucial tool in determining the impact of these compounds on cell cycle distribution. For example, Compound 3e , a naphthamide derivative, was found to cause cell cycle arrest primarily at the S phase in CCRF-CEM leukemia cells. researchgate.net Similarly, Compound 35 , an imidazo[1,2-a]pyridine derivative featuring the N-(3-morpholinopropyl) moiety, induced an S phase arrest in T47D breast cancer cells. nih.gov
Different analogs can induce arrest at different phases. A study on cyanopyrimidine derivatives revealed varied effects; for instance, compound 2 caused an S phase arrest, while compound 4c led to a G1 phase arrest in breast cancer cell lines. mdpi.com In another investigation, a pyrazolo[3,4-d]pyrimidine derivative, compound 14 , was shown to increase the percentage of HCT-116 colon cancer cells in the G0-G1 phase, indicating a G1 arrest. rsc.org This ability to halt the cell cycle is a hallmark of many anticancer agents, as it directly inhibits tumor growth. nih.gov
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| Compound 3e | CCRF-CEM (Leukemia) | S Phase | researchgate.net |
| Compound 35 | T47D (Breast) | S Phase | nih.gov |
| Compound 14 | HCT-116 (Colon) | G1 Phase | rsc.org |
| Compound 2 (Cyanopyrimidine) | Breast Cancer Cells | S Phase | mdpi.com |
| Compound 4c (Cyanopyrimidine) | Breast Cancer Cells | G1 Phase | mdpi.com |
Apoptosis Induction and Programmed Cell Death Pathways
Beyond halting proliferation, an effective anticancer strategy is to induce apoptosis, or programmed cell death, in malignant cells. Apoptosis is a natural, orderly process of cell self-destruction that is often dysregulated in cancer. Many pyrimidine analogs have been shown to be potent inducers of apoptosis.
The induction of apoptosis is often confirmed by observing characteristic cellular changes, such as DNA fragmentation, and by measuring the activity of key proteins in the apoptotic cascade, like caspases. nih.gov For example, treatment of CCRF-CEM cells with Compound 3e resulted in a dramatic increase in the apoptotic cell population from 2.03% to 48.51% and a 6.25-fold increase in the level of active caspase-3. researchgate.net
Similarly, Compound 35 was shown to induce both early (1.51%) and late (21.8%) apoptosis in T47D cells. nih.gov Further mechanistic insights were provided by studies on compound 5k , a pyrrolo[2,3-d]pyrimidine derivative. This compound was found to induce apoptosis in HepG2 liver cancer cells, which was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com This modulation of key regulatory proteins indicates the involvement of the intrinsic apoptotic pathway. nih.govmdpi.com
Modulation of Cellular Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. This compound analogs have been designed to target and inhibit key enzymes within these pathways, particularly protein kinases.
One such target is Polo-like kinase 4 (PLK4) , a master regulator of centriole duplication, which is crucial for cell division. A series of pyrimidin-2-amine derivatives were identified as potent PLK4 inhibitors, with compound 8h exhibiting an IC50 value of 0.0067 μM. nih.gov
The Phosphatidylinositol-3-kinase (PI3K) pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov Imidazo[1,2-a]pyridine derivatives containing the N-(3-morpholinopropyl) group were developed as PI3Kα inhibitors, with compound 35 being identified as a potent inhibitor with nanomolar efficacy. nih.gov
Cyclin-dependent kinases (CDKs) are also essential for cell cycle progression, making them an attractive target for cancer therapy. rsc.org Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as CDK2 inhibitors. rsc.org Furthermore, some analogs exhibit a multi-targeted approach. For instance, the pyrrolo[2,3-d]pyrimidine derivative compound 5k was found to be a potent inhibitor of multiple receptor tyrosine kinases, including EGFR, Her2, VEGFR2, and also CDK2, with IC50 values in the nanomolar range. mdpi.com
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 8h | PLK4 | 0.0067 µM | nih.gov |
| Compound 35 | PI3Kα | Nanomolar potency | nih.gov |
| Compound 5k | EGFR | 40-204 nM | mdpi.com |
| Compound 5k | Her2 | 40-204 nM | mdpi.com |
| Compound 5k | VEGFR2 | 40-204 nM | mdpi.com |
| Compound 5k | CDK2 | 40-204 nM | mdpi.com |
Immunomodulatory Effects (e.g., cytokine release, macrophage/NK cell modulation)
The interplay between cancer cells and the immune system is a critical area of research. Some heterocyclic compounds structurally related to pyrimidine analogs have shown the ability to modulate immune responses, suggesting another potential therapeutic avenue.
For example, studies on compound 3f , a pyrrole derivative, have demonstrated significant immunomodulatory effects. nih.govresearchgate.net In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com
Preclinical Pharmacological Investigations of N 3 Morpholinopropyl Pyrimidin 2 Amine Derivatives
In Vitro Pharmacological Activity
Cell-Based Assays for Target Engagement
Cell-based assays are crucial for confirming that a compound interacts with its intended target within a biological system and elicits a functional response. Derivatives of the aminopyrimidine scaffold have demonstrated clear target engagement in various cellular models.
For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were developed as inhibitors of MAPK-interacting kinases (Mnks). nih.gov Cellular mechanistic studies on representative compounds from this series confirmed their mode of action. Treatment of acute myeloid leukaemia (AML) cells with these inhibitors led to a reduction in the phosphorylation levels of the eukaryotic translation initiation factor 4E (eIF4E), a downstream target of Mnk kinases. nih.gov This demonstrates direct engagement of the Mnk pathway in a cellular context. Furthermore, this target engagement resulted in the induction of apoptosis, evidenced by the downregulation of the anti-apoptotic protein myeloid cell leukaemia 1 (Mcl-1) and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov
In another study, pyrrolopyrimidine derivatives were identified as inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in regulating the innate immune response. nih.gov A lead compound, 18p, was shown to activate the Stimulator of Interferon Genes (STING) pathway in a concentration-dependent manner in cell-based assays. nih.gov This activation led to the downstream induction of cytokines such as IFN-β and IP-10, confirming the compound's ability to engage and modulate its target pathway within the cell. nih.gov
Enzymatic Inhibition Assays
Enzymatic assays provide a direct measure of a compound's ability to inhibit a specific enzyme, a common mechanism of action for many drugs. Derivatives of N-(3-morpholinopropyl)pyrimidin-2-amine have shown potent inhibitory activity against several key enzymes implicated in disease.
A notable area of investigation has been in the field of oncology, particularly targeting protein kinases. A series of novel pyrimidin-2-amine derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov The most potent of these, compound 8h, displayed an IC50 value of 0.0067 μM against PLK4. nih.gov Similarly, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of Mnk2. nih.gov Another pyrimidine (B1678525) derivative, AMG 900, was developed as a highly selective and orally bioavailable inhibitor of Aurora kinases. nih.govresearchgate.net
Other enzymatic targets have also been successfully inhibited. Pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent inhibitors of ENPP1, with compound 18p showing an IC50 of 25.0 nM. nih.gov In the field of infectious diseases, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been reported as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. nih.gov
| Compound Class | Enzyme Target | Key Compound | Potency (IC50) | Reference |
| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | 8h | 0.0067 µM | nih.gov |
| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MAPK-interacting kinase 2 (Mnk2) | 7k | Potent | nih.gov |
| Phthalazin-1-amine derivatives | Aurora Kinases | AMG 900 | Potent | nih.gov |
| Pyrrolopyrimidine derivatives | ENPP1 | 18p | 25.0 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Mycobacterial ATP synthase | - | Potent | nih.gov |
| Thiazol-2(3H)-imine derivatives | 14α-demethylase | 2e | Potent | nih.gov |
Receptor Binding and Functional Assays
The aminopyrimidine scaffold has also been incorporated into ligands targeting G protein-coupled receptors (GPCRs), such as the histamine receptors. A series of 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives were synthesized and evaluated for their binding affinity to human histamine H3 (hH3R) and H4 (hH4R) receptors. nih.govresearchgate.net
Structure-activity relationship studies led to the discovery of N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (compound 5), which exhibited high affinity for the hH3R with a Ki value of 4.49 ± 1.25 nM. nih.govresearchgate.net This compound also demonstrated high selectivity, with over 6,500-fold greater affinity for hH3R compared to hH4R. nih.gov
In a related study, purine derivatives, which are bioisosteres of pyrimidines, were also investigated as H3R ligands. nih.gov Two compounds, 3d and 3h, showed very high affinities for the H3R, with Ki values of 2.91 nM and 5.51 nM, respectively. nih.gov These values indicate that the compounds are more potent than the reference drug, pitolisant (Ki = 6.09 nM). nih.gov
| Compound Class | Receptor Target | Key Compound | Potency (Ki) | Reference |
| 2,4-Diaminopyrimidine (B92962) derivatives | Histamine H3 Receptor (hH3R) | 5 | 4.49 ± 1.25 nM | nih.govresearchgate.net |
| Substituted Purine derivatives | Histamine H3 Receptor (hH3R) | 3d | 2.91 nM | nih.gov |
| Substituted Purine derivatives | Histamine H3 Receptor (hH3R) | 3h | 5.51 nM | nih.gov |
Anti-parasitic Activity
Derivatives containing the pyrimidine core structure have shown promise as agents against various parasites. An imidazo-pyrimidine derivative, compound 24, was identified as having selective antileishmanial activity. researchgate.net It was particularly effective against the amastigote form of the parasite, which is the stage relevant to human disease, exhibiting an IC50 value of 6.63 μM. researchgate.net This potency was approximately two times greater than that of the reference drug miltefosine. researchgate.net
Furthermore, the 2,4-diaminothieno[3,2-d]pyrimidine (DATP) chemotype has been identified as a new class of anthelmintic compounds. nih.gov These compounds have demonstrated activity against the human whipworm Trichuris trichiura, targeting both the adult and egg stages of the parasite. nih.gov
Anti-mycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents. Aminopyrimidine derivatives have been explored as a source of novel anti-mycobacterial compounds.
A series of pyrazolo[1,5-a]pyrimidin-7-amine analogues demonstrated potent in vitro growth inhibition of M. tuberculosis. nih.gov These compounds were designed as inhibitors of mycobacterial ATP synthase. nih.gov Other research has focused on different molecular hybrids. For example, some pyrimidine-1,3,4-oxadiazole hybrids have been investigated as potential antimycobacterials. researchgate.net In a separate study, derivatives of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, derived from the antitubercular drug isoniazid, showed low minimum inhibitory concentrations (MIC) against M. tuberculosis, with values as low as ≤0.125 μM. researchgate.net
| Compound Class | Mycobacterial Strain(s) | Activity Metric | Potency | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Growth Inhibition | Potent | nih.gov |
| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid esters | M. tuberculosis H37Rv | MIC | ≤0.125 µM | researchgate.net |
| N-(2-arylethyl)quinolin-3-amines | M. bovis BCG | MIC | 1.56 µM | nih.gov |
| N-alkyl nitrobenzamides | M. tuberculosis | MIC | 16 ng/mL | mdpi.com |
Antiproliferative Activity against Various Cancer Cell Lines
The antiproliferative properties of aminopyrimidine derivatives have been extensively documented against a wide range of cancer cell lines.
Derivatives of pyrrolo[2,3-d]pyrimidine have shown activity against the A375 human melanoma cell line. nih.gov Within this series, compounds Iq and Ir, which incorporate imidazole and morpholine (B109124) moieties respectively, were found to be the most potent. nih.gov In the context of breast cancer, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 cell lines. nih.gov Compound 2 from this series showed the best effect against the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov
Another study on 2,6-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives found broad antiproliferative activity against A431 (epidermoid carcinoma), NCI-H1975 (non-small cell lung cancer), Ramos (Burkitt's lymphoma), and SNU-16 (gastric carcinoma) cell lines. mdpi.com Compound 12 was the most effective across all four cell lines, with IC50 values ranging from 0.6 μM to 2.6 μM. mdpi.com The aforementioned N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, which inhibit Mnk2, also demonstrated potent anti-proliferative activity against MV4-11 AML cells. nih.gov
| Compound Class | Cell Line(s) | Potency (IC50) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | A375 (Melanoma) | Potent (Iq, Ir) | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | 4.3 ± 0.11 µg/mL (Cpd 2) | nih.gov |
| 2,6-Substituted thieno[3,2-d]pyrimidines | A431, NCI-H1975, Ramos, SNU-16 | 0.6 - 2.6 µM (Cpd 12) | mdpi.com |
| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MV4-11 (Acute Myeloid Leukaemia) | Potent | nih.gov |
| Pyrimidin-2-amine derivatives (PLK4 inhibitors) | Breast Cancer Cells | Excellent (Cpd 8h) | nih.gov |
The provided patent information focuses on the synthesis of these compounds and their potential as protein kinase modulators for treating angiogenesis and cancer, rather than their ADME properties. While numerous derivatives are listed in chemical databases, these entries typically provide basic physicochemical properties like molecular formula and weight, but not the experimental data required for the detailed article as outlined.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for each specified section and subsection based on the currently available public information. The detailed research findings and data tables requested cannot be compiled without access to specific preclinical study reports or publications that are not present in the search results.
To fulfill the user's request, access to proprietary research data or more specific scientific publications detailing the in vitro ADME profiling of this compound derivatives would be necessary.
Preclinical In Vivo Pharmacological Models (Animal Studies)
Preclinical in vivo studies in animal models are a critical step in the evaluation of novel therapeutic candidates, providing essential information on efficacy, mechanism of action, and pharmacokinetic properties in a whole-organism context. For derivatives of this compound, various animal models have been employed to investigate their therapeutic potential, particularly in the field of oncology.
Efficacy Studies in Disease Models (e.g., cancer, infectious diseases)
The in vivo antitumor efficacy of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, a class of selective Janus kinase 2 (JAK2) inhibitors, has been demonstrated in preclinical cancer models. One notable derivative, compound 13ac , has shown significant tumor growth inhibition in a SET-2 xenograft model, which is derived from a human essential thrombocythemia patient with the JAK2V617F mutation. In this model, compound 13ac achieved an impressive 82.3% inhibition of tumor growth, underscoring its potent antitumor activity.
Furthermore, in a Ba/F3-JAK2V617F allograft model, which is a model for myeloproliferative neoplasms, compound 13ac demonstrated a remarkable ability to ameliorate disease symptoms. Treatment with this derivative led to a 77.1% normalization of spleen weight, a key indicator of disease burden in this model. Notably, the efficacy of compound 13ac was reported to be more potent than that of Ruxolitinib, a clinically approved JAK1/JAK2 inhibitor.
While the primary focus of preclinical studies on this class of compounds has been on cancer, the broader class of pyrimidine derivatives has been investigated for a range of therapeutic applications, including as anti-infective agents. However, specific in vivo efficacy data for this compound derivatives in infectious disease models is not extensively detailed in the available literature.
The following table summarizes the in vivo efficacy of compound 13ac in preclinical cancer models.
| Compound | Animal Model | Disease | Efficacy Endpoint | Result |
| 13ac | SET-2 Xenograft | Essential Thrombocythemia (JAK2V617F) | Tumor Growth Inhibition | 82.3% |
| 13ac | Ba/F3-JAK2V617F Allograft | Myeloproliferative Neoplasm | Normalization of Spleen Weight | 77.1% |
Pharmacodynamic Endpoints in Animal Models
Pharmacodynamic studies are crucial for understanding the molecular effects of a drug candidate on its target in vivo. For N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives that act as JAK2 inhibitors, a key pharmacodynamic endpoint is the modulation of the JAK2 signaling pathway.
In preclinical studies, it was demonstrated that compound 13ac effectively downregulates the phosphorylation of downstream proteins in the JAK2 signaling cascade within the tumor cells. This provides direct evidence that the observed antitumor efficacy is mediated through the intended mechanism of action, namely the inhibition of JAK2 kinase activity. The suppression of this signaling pathway is critical for halting the proliferation of cancer cells that are dependent on aberrant JAK2 signaling.
Further preclinical studies on other JAK2 inhibitors have shown that they can reduce hepatosplenomegaly and fibrosis in murine models of myeloproliferative neoplasms, which are also important pharmacodynamic readouts of therapeutic effect.
Dose-Response Relationships in Preclinical Models
Establishing a clear dose-response relationship is fundamental to understanding the therapeutic window of a new drug candidate. While specific dose-response curves for this compound derivatives in vivo are not extensively published, the potent efficacy of compounds like 13ac at tolerated doses suggests a favorable therapeutic index.
For other classes of pyrimidine-based kinase inhibitors, dose-dependent antitumor effects have been well-documented in preclinical models. For instance, studies with other novel pyrimidine derivatives have shown that increasing doses of the compound lead to greater inhibition of tumor growth in xenograft models. The determination of optimal dosing regimens is a key objective of these preclinical investigations to maximize efficacy while minimizing potential toxicity.
In Vivo ADME and Pharmacokinetic Profiling in Animal Species
The in vivo absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles of a drug candidate are critical determinants of its clinical viability. For a pyrimidine derivative, compound 24 , pharmacokinetic properties were evaluated in Sprague-Dawley rats. Following oral administration, the compound exhibited moderate exposure with a maximum plasma concentration (Cmax) of 592 ± 62 ng/mL. It showed slow elimination with a half-life (t1/2) of 26.2 ± 0.9 hours and a low clearance rate of 1.5 ± 0.3 L/h/kg after intravenous administration. Importantly, it demonstrated promising oral bioavailability with a value of 40.7%.
In addition to systemic PK, the stability of these compounds is a key consideration. For a series of novel pyrimidin-2-amine derivatives designed as PLK4 inhibitors, good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min) were observed in vitro, suggesting a favorable metabolic profile that would support in vivo studies.
The following table summarizes the pharmacokinetic parameters for a representative pyrimidine derivative in rats.
| Parameter | Value |
| Cmax | 592 ± 62 ng/mL |
| t1/2 | 26.2 ± 0.9 h |
| Clearance (CL) | 1.5 ± 0.3 L/h/kg (i.v.) |
| Oral Bioavailability (F) | 40.7% |
Computational and in Silico Studies for N 3 Morpholinopropyl Pyrimidin 2 Amine Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of N-(3-morpholinopropyl)pyrimidin-2-amine, docking simulations are employed to understand how it might interact with the active site of a specific biological target, such as a protein kinase or receptor.
The process involves placing a three-dimensional model of the compound into the binding site of a target protein. Sophisticated algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. These scores help prioritize compounds for further testing. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues of the target, are identified. For this compound, the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor, while the morpholine (B109124) group can also form hydrogen bonds, and the propyl linker provides conformational flexibility, allowing the molecule to adapt to the shape of the binding pocket. nih.gov
Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
- H-Bond: GLU-96 (with pyrimidine)
|
| Docking Score | -9.2 | |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
Virtual Ligand Screening (VLS) for Hit Identification
Virtual Ligand Screening (VLS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If the core structure of this compound is identified as a promising scaffold, VLS can be used to find similar or derivative compounds with potentially improved activity.
There are two main approaches to VLS: structure-based and ligand-based. Structure-based VLS docks thousands or millions of compounds from a virtual library into the target's binding site, ranking them by their docking scores. Ligand-based VLS, on the other hand, uses the structure of a known active compound like this compound as a template to find other molecules in a library with similar shapes or chemical features. This process efficiently narrows down a vast chemical space to a manageable number of candidates for laboratory synthesis and testing.
Pharmacophore Modeling and Design
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Pharmacophore models can be developed based on the structure of a known active ligand, like this compound, or from the structure of the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally related compounds, including derivatives of this compound, with experimentally measured biological activities is required.
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs by indicating which structural modifications are likely to improve efficacy.
ADME Prediction (e.g., blood-brain barrier penetration, gastrointestinal absorption)
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models use the chemical structure of a compound like this compound to estimate these pharmacokinetic properties.
These models can predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with drug transporters. als-journal.com Early prediction of poor ADME properties can help researchers modify the compound's structure to improve its drug-likeness, reducing the risk of late-stage failure in the drug development pipeline. researchgate.net
Table 2: Predicted ADME Properties for this compound
| ADME Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Human GI Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |
| Drug-Likeness Score | 0.58 | Good potential for oral bioavailability. nih.gov |
Metabolism Prediction
Predicting how a drug candidate will be metabolized is crucial for understanding its half-life, potential toxicity, and the formation of active or inactive metabolites. In silico metabolism prediction tools identify the most likely sites on a molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.
For this compound, these programs would analyze the structure to pinpoint atoms or bonds prone to common metabolic reactions like N-dealkylation, oxidation, or hydroxylation. For instance, the alkyl chain connecting the pyrimidine and morpholine rings or the morpholine ring itself could be potential sites of metabolism. This information helps in designing compounds that are more metabolically stable or have a more predictable metabolic profile.
Drug Discovery and Lead Optimization Strategies for N 3 Morpholinopropyl Pyrimidin 2 Amine Derivatives
High-Throughput Screening (HTS) Campaigns for Hit Identification
High-Throughput Screening (HTS) serves as a primary engine for discovering initial hits in drug discovery. ufl.edu This process leverages automation to test vast libraries of chemical compounds against a specific biological target, such as an enzyme or a receptor, to identify molecules that elicit a desired activity. ufl.edu For derivatives of N-(3-morpholinopropyl)pyrimidin-2-amine, which often target protein kinases, HTS campaigns are crucial for identifying starting points for inhibitor development.
The 2-aminopyrimidine (B69317) core is a well-established "privileged scaffold" in kinase inhibitor design and is present in several FDA-approved drugs. acs.orgmdpi.com Consequently, compound libraries are often enriched with molecules containing this moiety. In a typical HTS campaign, these libraries are screened against a kinase of interest. For example, a screening effort to identify inhibitors for Interleukin receptor-associated kinase 4 (IRAK4), a key component in inflammation signaling, successfully identified a novel diaminopyrimidine hit. nih.gov Although this initial hit exhibited only weak inhibitory activity, it provided a critical starting point for a dedicated drug discovery program. nih.gov The success of such campaigns relies on the ability to rapidly assay hundreds of thousands of compounds, flagging those with the potential for further development. ufl.edu
Hit-to-Lead and Lead Optimization Processes
Once a "hit" is identified through HTS, it enters the hit-to-lead and lead optimization phases. This multi-parameter optimization process aims to systematically modify the chemical structure of the initial hit to improve its potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). vichemchemie.com
A clear example of this process can be seen in the development of IRAK4 inhibitors from the initial diaminopyrimidine hit. nih.gov The initial compound had a low ligand efficiency of 0.25. nih.gov Medicinal chemists then initiated a structure-activity relationship (SAR) study, systematically modifying each of the four substituent positions on the pyrimidine (B1678525) ring. This iterative process of chemical synthesis and biological testing led to the discovery of compounds with nanomolar inhibition of IRAK4 and significantly improved ligand efficiencies. nih.gov
Similarly, an initial 1,2,3-benzotriazole hit from a cyclin-dependent kinase 2 (CDK2) screening program was evolved into a potent and selective JNK inhibitor through a guided optimization process. nih.gov This effort utilized kinase profiling and structure-based drug design to inform the chemical modifications, ultimately leading to a lead compound suitable for in vivo evaluation. nih.gov This structured approach, often visualized through decision trees, maps the evolution of a molecule from a simple hit to a highly optimized lead candidate. researchgate.net
Selectivity Profiling and Off-Target Activity Assessment
While the aminopyrimidine core is effective at binding to the hinge region of many kinases, this same characteristic presents a significant challenge: a lack of selectivity. acs.org An inhibitor that binds to multiple kinases can lead to unwanted off-target effects. Therefore, selectivity profiling is a critical step in the lead optimization process.
Early and comprehensive kinase profiling, where compounds are tested against a broad panel of kinases, is essential to understand their selectivity spectrum. For instance, when developing aminopyrimidine-based inhibitors, researchers found that while their library compounds showed potent activity against desired targets, they also inhibited a range of other kinases. acs.org Subsequent optimization efforts focused on modifying specific positions on the pyrimidine ring that are known to influence selectivity. acs.org
In another example, a series of potent diaminopyrimidine-based inhibitors of the metabolic enzyme MTHFD2 also demonstrated significant activity against its close homologs, MTHFD1 and MTHFD2L, highlighting the challenge of achieving isoform selectivity. nih.gov Computational modeling and molecular dynamics simulations are often employed to understand the subtle differences in the binding sites of these related proteins, guiding the rational design of more selective inhibitors. nih.gov A major goal in the development of 2-aminopyrimidine derivatives as FLT3 inhibitors for acute myeloid leukemia (AML) has been to achieve high selectivity over the c-KIT kinase. acs.orgresearchgate.net Simultaneous inhibition of both kinases can lead to bone marrow suppression, so designing derivatives that spare c-KIT is crucial for a better safety profile. researchgate.netnih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemical entities with improved properties or to navigate around existing patents. namiki-s.co.jp Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties.
A successful application of scaffold hopping was demonstrated in the development of new anti-biofilm agents. Researchers replaced a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (2-AP) core. nih.govnih.gov This strategic change, which substituted a hydrogen bond donating N-H group with a hydrogen bond accepting C=N group, led to a new class of compounds that effectively inhibited biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Bioisosterism is also frequently employed. The thieno[2,3-d]pyrimidine (B153573) scaffold, for example, is often considered a bioisostere of the quinazoline (B50416) core, a common structure in kinase inhibitors. ijacskros.com This substitution allows chemists to explore new chemical space and potentially improve the compound's properties while retaining its interaction with the target protein. ijacskros.com
Interactive Data Table: Biofilm Inhibition by 2-Aminopyrimidine (2-AP) Analogs
The following table details the results of a scaffold hopping strategy where a 2-aminoimidazole (2-AI) scaffold was replaced with a 2-aminopyrimidine (2-AP) to create new anti-biofilm agents against MRSA.
| Compound | Scaffold Type | MRSA Biofilm Inhibition (%) |
| 1 | 2-Aminoimidazole (2-AI) | Active |
| 8g | 2-Aminopyrimidine (2-AP) | ~80% |
| 13a-e | 2-Aminopyrimidine (2-AP) | Varied Activity |
Data derived from studies on scaffold hopping for anti-biofilm agents. nih.gov
Development of Novel Chemical Entities
The versatility of the aminopyrimidine scaffold allows for its incorporation into a diverse range of novel chemical entities targeting various diseases. By fusing the core pyrimidine ring with other heterocyclic systems, researchers can create unique molecular architectures with distinct biological activities.
Thieno[2,3-d]pyrimidines: This class of compounds has been extensively explored. By applying different chemical substituents, derivatives have been developed as potent anticancer agents and inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and phosphodiesterase 4 (PDE4). nih.govrsc.orgnih.gov The synthetic strategy often involves building the thienopyrimidine ring first, followed by the addition of other functional groups to modulate activity and specificity. rsc.org
Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, these scaffolds are present in many nucleotides and serve as a foundation for potent kinase inhibitors. mdpi.com Novel derivatives have been synthesized as multi-targeted kinase inhibitors and apoptosis inducers for cancer therapy. mdpi.com
Other Fused Systems: Researchers have also designed novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones that act as dual inhibitors of the epigenetic reader protein BRD4 and the mitotic kinase PLK1, demonstrating the broad applicability of the core structure. nih.gov
Interactive Data Table: Kinase Inhibitory Activity of Novel Aminopyrimidine Derivatives
This table summarizes the inhibitory activity of newly developed aminopyrimidine-based compounds against various kinase targets.
| Compound Class | Target(s) | Key Compound(s) | IC50 Values |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 5k | 40 - 204 nM |
| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | 4, 7 | 29 - 94 nM (BRD4), 20 - 94 nM (PLK1) |
| 2-Aminopyrimidines | FLT3 | 30, 36 | 1.5 - 7.2 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data sourced from studies on novel kinase inhibitors. acs.orgmdpi.comnih.gov
Patent Landscape and Academic Contributions
The therapeutic potential of this compound derivatives is reflected in a robust patent landscape and a wealth of academic publications.
Patents filed by pharmaceutical companies often claim broad classes of pyrimidine derivatives, covering numerous substitutions to protect their intellectual property. For instance, patents have been granted for N-phenyl-2-pyrimidine-amine derivatives for the treatment of various cancers. google.com Another significant area of patent activity involves pyrrolo[2,3-d]pyrimidine compounds, which have been developed as inhibitors of Janus Kinase 3 (JAK3) for treating autoimmune and inflammatory disorders like rheumatoid arthritis and psoriasis. google.comnih.gov
Academic research complements this commercial activity by exploring novel synthetic routes, identifying new biological targets, and elucidating the mechanisms of action for these compounds. University and non-profit research labs have published extensively on the design and synthesis of novel thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, contributing fundamental knowledge to the field. nih.govmdpi.com These academic contributions not only expand the understanding of aminopyrimidine chemistry and biology but also provide the foundational discoveries that can lead to future therapeutic breakthroughs.
Future Research Directions and Therapeutic Potential of N 3 Morpholinopropyl Pyrimidin 2 Amine Derivatives
Elucidation of Novel Molecular Targets
A primary avenue for future research involves identifying and validating novel molecular targets for N-(3-morpholinopropyl)pyrimidin-2-amine derivatives. While initial studies have identified several key targets, the full scope of their biological activity remains to be explored. The aminopyrimidine core is a well-established structure in kinase inhibitors, suggesting a wealth of untapped potential. nih.gov
Key molecular targets that have been identified for pyrimidine-2-amine derivatives and related compounds include:
Polo-like kinase 4 (PLK4): PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to various cancers. nih.gov Novel aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, demonstrating high inhibitory activity and representing a candidate anticancer target. nih.gov
Cholinesterases: In the context of neurodegenerative diseases, morpholine-containing derivatives have shown inhibitory activity against acetylcholinesterase (AChE). aacrjournals.org By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a key strategy in managing conditions like Alzheimer's disease. aacrjournals.org
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): This enzyme is another important target in Alzheimer's disease. Orally active GSK-3β inhibitors have been developed from 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones. aacrjournals.org
N-myristoyltransferase (NMT): NMT is an essential enzyme in protozoan parasites like Trypanosoma brucei, the causative agent of sleeping sickness. Aminopyridine derivatives have been developed that show potent activity against this target. nih.gov
Table 1: Known Molecular Targets for this compound and Related Derivatives
| Molecular Target | Associated Disease Area | Derivative Class | Reference |
|---|---|---|---|
| Polo-like kinase 4 (PLK4) | Cancer | Aminopyrimidine Derivatives | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | 1,2,3-triazole-chromenone carboxamides with 3-morpholinopropyl group | aacrjournals.org |
| Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases (e.g., Alzheimer's) | 2-(alkylmorpholin-4-yl)-pyrimidin-4(3H)-ones | aacrjournals.org |
| N-myristoyltransferase (NMT) | Neglected Tropical Diseases (e.g., Trypanosomiasis) | 4-Aminopyridine Derivatives | nih.gov |
| γ-secretase | Neurodegenerative Diseases (e.g., Alzheimer's) | Piperazinyl Pyrimidines | azolifesciences.com |
Future work should employ chemoproteomics, computational modeling, and high-throughput screening to uncover additional targets, potentially revealing novel mechanisms of action and expanding the therapeutic utility of this chemical class. mdpi.com
Application in Emerging Disease Areas
The unique physicochemical properties of the morpholine (B109124) group, such as improving the balance of hydrophilicity and lipophilicity, enhance the potential for these derivatives to be applied in new and challenging disease areas. aacrjournals.org
Neurodegenerative Diseases The ability of morpholine-containing compounds to potentially cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. aacrjournals.org Research has highlighted the potential of pyrimidine (B1678525) analogues in Alzheimer's disease by targeting enzymes like cholinesterase and γ-secretase. aacrjournals.orgazolifesciences.com Furthermore, related quinoline-2-amine derivatives have been developed for positron emission tomography (PET) imaging of α-synuclein aggregates, a hallmark of Parkinson's disease, suggesting a future role for this compound derivatives in diagnostics as well as therapeutics. nih.gov
Neglected Tropical Diseases (NTDs) NTDs represent a significant global health burden, and new, effective treatments are urgently needed. nih.govbiotechniques.com Aminopyrimidine derivatives have shown considerable promise in this area. Studies have demonstrated their in vitro activity against the causative agents of sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). rsc.org The development of compounds targeting essential parasite enzymes, such as NMT, underscores the potential for creating specific and potent anti-protozoal agents. nih.gov
Table 2: In Vitro Activity of 2-Aminopyrimidine (B69317) Derivatives Against Protozoan Parasites
| Compound Class | Parasite | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-alkyl-6-(hetero)arylpyrimidin-2-amines | Trypanosoma brucei rhodesiense | 0.41 µM - 1.03 µM | rsc.org |
| 4-alkyl-6-(hetero)arylpyrimidin-2-amines | Plasmodium falciparum (NF54 strain) | 0.115 µM - 3.96 µM | rsc.org |
| 4-Aminopyridine Derivative (Compound 45) | Trypanosoma brucei brucei | 2 nM (EC₅₀) | nih.gov |
Combination Therapies with this compound Analogs
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. This approach can lead to synergistic effects, reduced toxicity, and a lower likelihood of developing drug resistance. researchgate.netnih.gov
A key future direction is to explore the use of this compound analogs in combination regimens. For instance, in acute myeloid leukemia (AML), a combination of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-drug conjugates was studied. researchgate.net One of the drugs, GDC-0980, is a thieno[3,2-d]pyrimidine (B1254671) derivative containing a morpholine moiety. When its HPMA conjugate was combined with an HPMA conjugate of cytarabine, the two-drug combination showed strong synergism in vitro. researchgate.net This result suggests that incorporating these pyrimidine derivatives into combination strategies, potentially through advanced drug delivery systems, could be a powerful therapeutic approach. researchgate.net
Advanced Preclinical Model Development
To better predict clinical outcomes and understand the complex biology of drug-target interactions, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models, such as patient-derived organoids (PDOs) and 3D spheroids, offer a more physiologically relevant context for drug screening. biotechniques.comyoutube.com These models better mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients, which can significantly influence drug response. biotechniques.com
Patient-derived tumor organoids, which can be grown from a patient's own tumor tissue, have been shown to recapitulate the histological and genetic features of the original cancer. nih.govyoutube.com Testing this compound derivatives on these models could provide crucial insights into efficacy, identify biomarkers for patient stratification, and accelerate the translation of these compounds into the clinic. nih.govyoutube.com Such models are particularly valuable for pathway analysis and for developing personalized treatment strategies. youtube.com
Strategies for Overcoming Resistance Mechanisms
The emergence of drug resistance is a major obstacle to the long-term success of many therapies. Anticipating and overcoming resistance to this compound derivatives will be critical for their clinical viability. Future research should focus on several key strategies:
Rational Combination Therapies: As noted previously, combining drugs with non-overlapping resistance profiles can prevent or delay the emergence of resistant clones. nih.gov For pyrimidine-based agents, this could involve co-targeting both de novo and salvage pyrimidine synthesis pathways, thereby blocking the cell's ability to compensate for the inhibition of one pathway. nih.govmdpi.com
Development of Next-Generation Inhibitors: Resistance often arises from mutations in the drug's target protein that prevent the inhibitor from binding. A continuous drug discovery effort to create next-generation derivatives that can effectively inhibit these mutated targets is essential.
Inhibition of Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) is a common mechanism of multidrug resistance (MDR). Some pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have been shown to reverse P-gp-mediated MDR, suggesting that derivatives of the this compound scaffold could be designed to have similar properties. researchgate.net
Translational Research Opportunities
Translating promising laboratory findings into clinical applications requires a dedicated and strategic research effort. For this compound derivatives, several key translational opportunities exist:
Biomarker Identification: Identifying predictive biomarkers is crucial for guiding clinical trials and ensuring that new therapies are given to patients who are most likely to benefit. For derivatives targeting specific kinases like PLK4, the expression level of the target protein in tumors could serve as a valuable biomarker. nih.gov
Development of Imaging Agents: The development of radiolabeled derivatives for use as PET imaging agents represents a significant translational opportunity. nih.gov As demonstrated with related compounds for imaging α-synuclein in Parkinson's disease, these tools can be invaluable for diagnosis, monitoring disease progression, and confirming target engagement in vivo. nih.gov
Pharmacokinetic Optimization: A critical aspect of translational research is optimizing the drug-like properties of lead compounds. Research into novel PLK4 inhibitors has shown a focus on improving plasma and liver microsomal stability, which is essential for achieving a viable clinical candidate. nih.gov
Advanced Drug Delivery Systems: Utilizing novel formulations, such as the HPMA copolymer conjugates used in the AML study, can improve the therapeutic index of these derivatives by enhancing drug delivery to the target site and reducing systemic exposure. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
